molecular formula C26H24N2O6S B8095247 BGC-20-1531 free base

BGC-20-1531 free base

Cat. No.: B8095247
M. Wt: 492.5 g/mol
InChI Key: IXDVRRPNWPOPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization of BGC-20-1531 (Free Base)

Structural Elucidation and Molecular Properties

BGC-20-1531 (free base) is a small molecule with the systematic IUPAC name 4-[[4-(5-methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide . Its molecular formula is C26H24N2O6S , yielding a molecular weight of 492.5 g/mol . The structure integrates a furan ring substituted with a phenoxymethyl group, a methoxypyridinyl moiety, and a toluenesulfonamide group (Fig. 1).

Key Structural Features:

  • Furan core : Serves as a central scaffold for substituent attachment.
  • Phenoxymethyl group : Enhances lipophilicity and receptor binding.
  • Methoxypyridinyl moiety : Contributes to EP4 receptor selectivity via hydrogen bonding.
  • Toluenesulfonamide : Stabilizes interactions with the receptor’s hydrophobic pocket.

The free base form lacks the hydrochloride counterion present in related salts, which marginally reduces its molecular weight compared to the hydrochloride variant (529 g/mol) .

Table 1: Molecular Properties of BGC-20-1531 (Free Base)
Property Value Source
Molecular Formula C26H24N2O6S
Molecular Weight 492.5 g/mol
CAS Number 736183-35-0
IUPAC Name 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide

Physicochemical Profiling and Stability Analysis

BGC-20-1531 (free base) is described as a crystalline solid with solubility optimized in organic solvents such as DMSO, where it achieves concentrations up to 100 mM . Stability studies indicate that the compound remains intact under desiccated storage at room temperature, though hygroscopicity data are not explicitly reported.

Critical Physicochemical Parameters:

  • Solubility :
    • DMSO: 100 mM (free base equivalent) .
    • Aqueous solubility is presumed low due to high lipophilicity (logP uncharacterized).
  • Purity : Commercial batches exceed 98% purity, as verified by HPLC .
  • Thermal Stability : No decomposition observed at ambient temperatures; melt point remains uncharacterized.
Table 2: Solubility and Stability Profile
Parameter Value Source
Solubility in DMSO 100 mM
Purity (HPLC) ≥98%
Storage Recommendations Desiccate at room temperature

Spectroscopic Identification Techniques

Structural confirmation of BGC-20-1531 (free base) relies on 1H NMR, mass spectrometry, and HPLC .

  • 1H NMR (400 MHz, DMSO-d6) : Peaks at δ 8.35 (pyridinyl H), 7.75 (sulfonamide H), and 6.85 (furan H) confirm substituent positioning .
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 493.1 [M+H]⁺, aligning with the theoretical mass .
  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile/water gradient) ensures purity and identity .

Comparative Analysis with Hydrochloride Salt: While the free base and hydrochloride forms share core structural features, the absence of the hydrochloride counterion in the free base results in distinct NMR chemical shifts and solubility profiles. For instance, the hydrochloride form shows additional chloride-related peaks in elemental analysis .

Properties

IUPAC Name

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDVRRPNWPOPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186532-61-5
Record name BGC-20-1531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BGC-20-1531 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to ensure high yield and purity .

Industrial Production Methods

Industrial production of BGC-20-1531 (free base) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and safety. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

BGC-20-1531 (free base) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Applications in Migraine Research

Migraine Treatment : BGC-20-1531 has been investigated for its potential to alleviate migraine symptoms. Research indicates that it can effectively antagonize PGE2-induced vasodilation in cerebral arteries, a key factor in migraine pathophysiology . In clinical studies, doses ranging from 200 mg to 400 mg were administered to subjects experiencing migraines, with subsequent monitoring of headache severity and related physiological parameters.

Case Study Insights :

  • A study involving intravenous administration of BGC-20-1531 showed a significant reduction in headache scores compared to placebo .
  • The compound's ability to modulate cerebral blood flow dynamics suggests its therapeutic relevance in managing acute migraine attacks.

Broader Pharmacological Applications

Beyond migraine treatment, BGC-20-1531's selective action on the EP4 receptor opens avenues for research into other conditions characterized by inflammation and pain. Its applications include:

  • Inflammatory Disorders : Given its role in modulating inflammatory responses, BGC-20-1531 may have potential in treating conditions like arthritis or inflammatory bowel disease.
  • Neuroscience Research : The compound's effects on neuronal signaling pathways could provide insights into neurodegenerative diseases where prostaglandin signaling is altered.

Research Findings

Several studies have highlighted the pharmacological profile of BGC-20-1531:

  • In Vitro Studies : BGC-20-1531 was shown to competitively inhibit PGE2-induced cAMP accumulation in human cell lines, confirming its antagonist properties .
  • In Vivo Studies : Animal models demonstrated that administration of BGC-20-1531 led to dose-dependent reductions in PGE2-induced increases in blood flow within the carotid arteries .
  • Selectivity Profile : Broad-spectrum screening revealed that BGC-20-1531 exhibits minimal affinity for other receptors, underscoring its specificity for the EP4 receptor .

Mechanism of Action

BGC-20-1531 (free base) exerts its effects by selectively antagonizing the prostaglandin EP4 receptor. This receptor is involved in the vasodilatation of blood vessels, and its inhibition by BGC-20-1531 (free base) leads to a reduction in prostaglandin E2-induced vasodilatation. This mechanism is particularly relevant in the context of migraine headaches, where vasodilatation of cerebral arteries plays a key role .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Target : Prostaglandin EP4 receptor (G protein-coupled receptor).
  • Mechanism : Competitively inhibits PGE2 binding, preventing downstream signaling.
  • Clinical Potential: Investigated for migraine treatment due to its ability to counteract cerebral vasodilation, a key mechanism in migraine pathophysiology .
  • In Vivo Efficacy: In canine models, intravenous administration (1–10 mg/kg) caused dose-dependent antagonism of PGE2-induced carotid blood flow increases .
  • Selectivity : Over 2,500-fold selectivity for EP4 over EP2 and EP3 receptors (Ki = 3.0 nM for EP4) .

BGC-20-1531 was advanced to clinical trials but faced discontinuation in Phase I/II trials in 2016 due to undisclosed reasons .

Structural and Functional Analogues

Table 1: Comparison of BGC-20-1531 with EP4 Receptor Antagonists
Compound Target Potency (pKB/IC₅₀) Selectivity Profile Clinical Status Key Applications
BGC-20-1531 (free base) EP4 receptor pKB = 7.6 >2,500x selectivity over EP2/EP3 Discontinued (Phase II) Migraine
MF-766 EP4 receptor IC₅₀ = 8.2 nM Moderate selectivity for EP4 Preclinical Inflammatory diseases
TAS-205 (free base) EP4 receptor IC₅₀ = 1.2 nM High selectivity for EP4 Phase III (Japan) Duchenne muscular dystrophy
Table 2: Comparison with Prostaglandin Pathway Modulators
Compound Target/Mechanism Key Findings Clinical Relevance
Pizuglanstat Prostaglandin D synthase inhibitor IC₅₀ = 76 nM Muscle degenerative diseases
KW-8232 PGE2 biosynthesis inhibitor Reduces bone resorption Osteoporosis
Ecopiprant (OBE-022) Prostaglandin F2α receptor antagonist Oral bioavailability, preterm labor Phase II (preterm birth)

Key Differentiators of BGC-20-1531

Receptor Specificity :

  • BGC-20-1531’s selectivity for EP4 over other prostaglandin receptors (EP1, EP2, EP3) is superior to MF-766 and TAS-205, which exhibit broader receptor interactions .
  • Unlike Ecopiprant (targeting PGF2α), BGC-20-1531 focuses on cerebral vasodilation pathways .

Tissue-Specific Effects :

  • BGC-20-1531 selectively antagonizes PGE2 in cerebral and meningeal arteries, avoiding off-target effects in renal or pulmonary systems .
  • In contrast, KW-8232 broadly inhibits PGE2 biosynthesis, affecting multiple tissues .

Clinical Development Challenges :

  • Despite promising preclinical data, BGC-20-1531’s development was halted, whereas TAS-205 advanced to Phase III for muscular dystrophy, highlighting differences in safety or efficacy profiles .

Research Findings and Limitations

  • Strengths of BGC-20-1531 :

    • Demonstrated dose-dependent efficacy in animal models .
    • High specificity reduces risk of systemic side effects .
  • Limitations: Limited clinical data due to trial discontinuation . No direct comparison studies with newer EP4 antagonists (e.g., TAS-205) in migraine models.

Biological Activity

BGC-20-1531 (free base), also known as PGN 1531, is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of migraine headaches. Its biological activity is characterized by high affinity for EP4 receptors, which play a crucial role in mediating various physiological responses.

BGC-20-1531 functions primarily as an antagonist at the EP4 receptor. It exhibits a high binding affinity, with pKBpK_B values ranging from 7.6 to 7.8 depending on the receptor context . This compound selectively inhibits the effects of prostaglandin E2 (PGE2), a key mediator in vasodilation and inflammation, by blocking its action on EP4 receptors.

Selectivity Profile

BGC-20-1531 demonstrates remarkable selectivity for EP4 over other prostanoid receptors, such as EP2 and EP3, with a selectivity ratio exceeding 2500-fold . This specificity minimizes off-target effects, making it a promising candidate for clinical applications.

Table 1: Selectivity Profile of BGC-20-1531

Receptor TypeBinding Affinity (Ki)Selectivity Ratio
EP43 nM>2500
EP2>10,000 nM-
EP3>10,000 nM-

In Vitro and In Vivo Studies

In vitro studies have shown that BGC-20-1531 effectively antagonizes PGE2-induced vasodilation in human cerebral and meningeal arteries, indicating its potential utility in managing conditions characterized by excessive vasodilation such as migraines .

In vivo studies further support these findings, demonstrating that administration of BGC-20-1531 can dose-dependently reduce PGE2-induced increases in blood flow in canine models .

Pharmacokinetics

Pharmacokinetic studies reveal that BGC-20-1531 is orally bioavailable. Plasma concentration analyses conducted via liquid chromatography with tandem mass spectrometry (LC-MS/MS) indicate that peak plasma concentrations occur approximately 75 minutes post-administration .

Table 2: Pharmacokinetic Data of BGC-20-1531

ParameterValue
Peak Plasma ConcentrationAchieved at T=75 min
Therapeutic Concentration≥10,000 ng·hr/mL
Administration RouteOral

Migraine Treatment

The primary clinical application explored for BGC-20-1531 is in the treatment of migraines. A study involving two different doses (200 mg and 400 mg) indicated no significant difference in headache incidence when compared to placebo controls . However, the pharmacodynamic effects suggest potential benefits in specific patient populations where PGE2-mediated pathways are implicated.

Adverse Effects

The safety profile of BGC-20-1531 has been assessed alongside its efficacy. The incidence of adverse effects was comparable between treatment and placebo groups, suggesting a favorable safety profile for this compound .

Q & A

Q. What is the primary mechanism of action of BGC-20-1531 (free base) in migraine research, and how is it experimentally validated?

BGC-20-1531 acts as a selective prostaglandin EP4 receptor antagonist, with a pKB of 7.6 . Its mechanism is validated through in vitro assays measuring competitive antagonism of PGE2-induced vasodilation in human middle cerebral (pKb = 7.8) and meningeal arteries (pKb = 7.6) . Researchers should use isolated tissue preparations with controlled PGE2 exposure to replicate these findings.

Q. How does BGC-20-1531 demonstrate receptor selectivity, and what methods confirm this specificity?

Selectivity is demonstrated by its lack of effect on PGE2 responses in coronary, pulmonary, or renal arteries . To confirm specificity, employ comparative receptor-binding assays (e.g., radioligand displacement studies) across EP receptor subtypes (EP1-EP4) and other prostanoid receptors. Cross-reactivity screens using transfected cell lines expressing alternative receptors are recommended .

Q. What in vivo models are appropriate for studying BGC-20-1531's pharmacological effects?

Canine models are validated for dose-response studies, where intravenous administration (1–10 mg/kg) antagonizes PGE2-induced increases in carotid blood flow . For migraine-related research, consider complementing these with rodent models of trigeminovascular activation or cortical spreading depression.

Q. What methodological approaches are used to quantify BGC-20-1531's receptor antagonism potency (pKB)?

pKB values are derived from Schild plot analyses using cumulative concentration-response curves to PGE2 in isolated human arteries. Ensure tissue viability is maintained with oxygenated Krebs-Henseleit buffer and validate results with positive controls (e.g., EP4 agonists like ONO-AE1-329) .

Q. How can researchers validate BGC-20-1531's specificity across different vascular beds?

Conduct parallel experiments on multiple vascular tissues (e.g., cerebral vs. renal arteries) under identical conditions. Measure functional responses (vasodilation/constriction) and correlate with receptor density via immunohistochemistry or qPCR for EP4 receptor mRNA .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on BGC-20-1531's vascular effects (e.g., efficacy in cerebral vs. coronary arteries)?

Contradictions may arise from tissue-specific receptor coupling or pharmacokinetic factors. Use ex vivo models with human artery segments to control for interspecies variability . Integrate phosphoproteomics to map downstream signaling pathways (e.g., cAMP/PKA) and identify tissue-specific EP4 receptor interactions .

Q. What strategies optimize dosing protocols for BGC-20-1531 in animal models to balance efficacy and toxicity?

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling using serial blood sampling and cerebrospinal fluid analysis to determine blood-brain barrier penetration. Monitor off-target effects via telemetry in conscious animals (e.g., blood pressure, heart rate) .

Q. How can long-term EP4 receptor antagonism by BGC-20-1531 be assessed for potential compensatory mechanisms?

Conduct chronic dosing studies (≥4 weeks) in rodents, followed by receptor density quantification (radioligand binding) and functional desensitization assays. Transcriptomic profiling (RNA-seq) of vascular tissues may reveal adaptive changes in receptor expression or alternative prostanoid pathways .

Q. What in silico methods are suitable for predicting BGC-20-1531's off-target interactions?

Use molecular docking simulations against structural databases (e.g., Protein Data Bank) to assess binding affinity to non-EP4 receptors. Validate predictions with high-throughput screening panels (e.g., Eurofins Cerep’s Safety44 panel) .

Q. How can multi-omics data be integrated to elucidate BGC-20-1531's role in migraine pathophysiology?

Combine transcriptomic (single-cell RNA-seq of trigeminal ganglia), proteomic (cerebrospinal fluid analysis), and metabolomic data to map EP4-mediated inflammatory cascades. Machine learning algorithms (e.g., pathway enrichment analysis) can identify novel biomarkers for preclinical validation .

Methodological Best Practices

  • Data Reproducibility : Document experimental conditions rigorously (e.g., buffer composition, agonist pre-incubation times) per guidelines for pharmacological studies .
  • Conflict Resolution : Address contradictory findings by replicating experiments across independent labs and publishing raw data in supplemental materials .
  • Ethical Compliance : Obtain institutional approvals for animal studies and adhere to ARRIVE guidelines for reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.